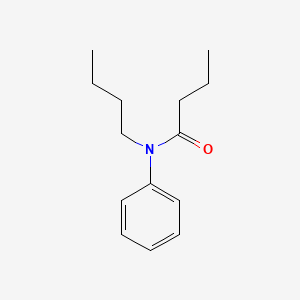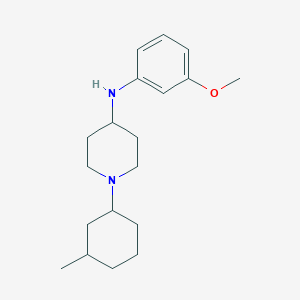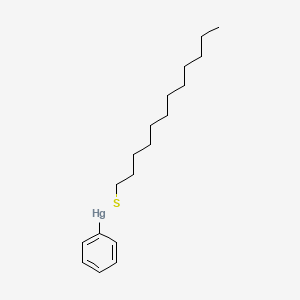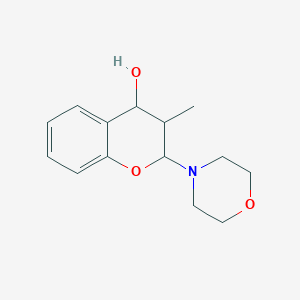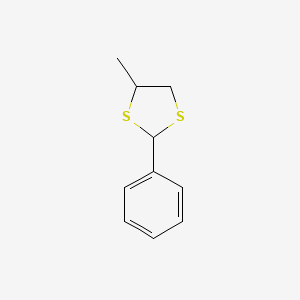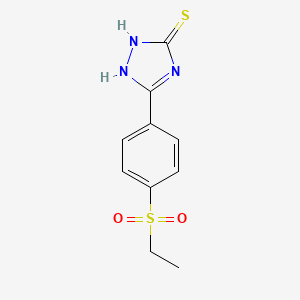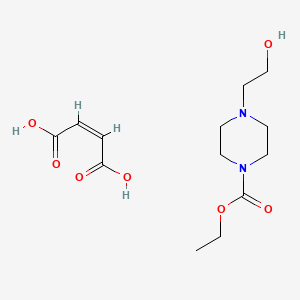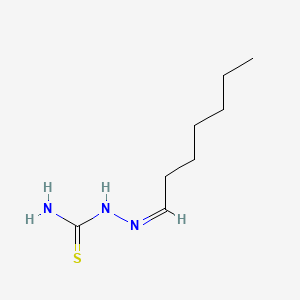
Heptanal, thiosemicarbazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Heptanal, thiosemicarbazone is a derivative of thiosemicarbazone, a class of compounds known for their diverse biological activities. Thiosemicarbazones are synthesized by the reaction of thiosemicarbazide with aldehydes or ketones.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Heptanal, thiosemicarbazone is typically synthesized through the condensation reaction between heptanal and thiosemicarbazide. The reaction is carried out in an ethanol solvent under reflux conditions. The general reaction scheme is as follows:
Heptanal+Thiosemicarbazide→Heptanal, Thiosemicarbazone+Water
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows the same principles as laboratory preparation, scaled up for industrial use. This involves the use of larger reactors, controlled temperatures, and optimized reaction times to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: Heptanal, thiosemicarbazone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: It can participate in nucleophilic substitution reactions, where the thiosemicarbazone moiety is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce amines .
Aplicaciones Científicas De Investigación
Chemistry: It serves as a ligand in coordination chemistry, forming complexes with metals like palladium and platinum, which are studied for their catalytic properties.
Biology: It exhibits significant antimicrobial activity against a range of bacterial and fungal strains.
Medicine: The compound has shown promising anticancer activity, particularly against breast and lung cancer cell lines.
Mecanismo De Acción
The mechanism by which heptanal, thiosemicarbazone exerts its effects involves several molecular targets and pathways:
Comparación Con Compuestos Similares
Heptanal, thiosemicarbazone can be compared with other thiosemicarbazone derivatives, such as:
Benzaldehyde thiosemicarbazone: Known for its potent antiviral activity.
Acetone thiosemicarbazone: Exhibits strong antibacterial properties.
Pyridine-2-carboxaldehyde thiosemicarbazone: Noted for its anticancer activity.
Uniqueness: this compound stands out due to its balanced profile of anticancer, antimicrobial, and antiviral activities. Its ability to form stable metal complexes also makes it unique among thiosemicarbazone derivatives .
Propiedades
Número CAS |
5351-79-1 |
|---|---|
Fórmula molecular |
C8H17N3S |
Peso molecular |
187.31 g/mol |
Nombre IUPAC |
[(Z)-heptylideneamino]thiourea |
InChI |
InChI=1S/C8H17N3S/c1-2-3-4-5-6-7-10-11-8(9)12/h7H,2-6H2,1H3,(H3,9,11,12)/b10-7- |
Clave InChI |
IYQJJMCEAOEWJO-YFHOEESVSA-N |
SMILES isomérico |
CCCCCC/C=N\NC(=S)N |
SMILES canónico |
CCCCCCC=NNC(=S)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


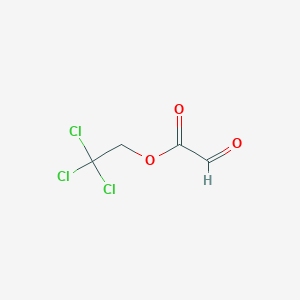
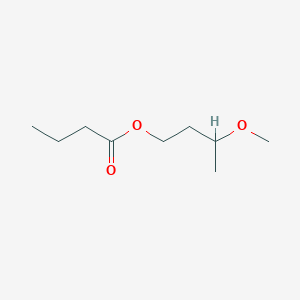
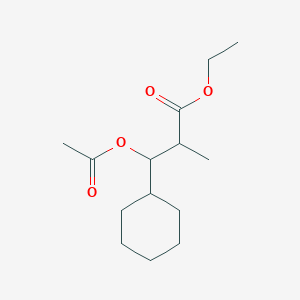
![1-[Bis(2-hydroxyethyl)amino]cyclopentanecarboxylic acid](/img/structure/B14730896.png)
![2-[Carboxymethyl-[2-[carboxymethyl(hydroxy)amino]ethyl]amino]acetic acid](/img/structure/B14730904.png)
